

Benchmarking the performance of 3-Acetylbenzoic acid in specific applications

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Compound of Interest		
Compound Name:	3-Acetylbenzoic acid	
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Benchmarking 3-Acetylbenzoic Acid Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Performance of **3-Acetylbenzoic Acid** Scaffolds in Specific Applications

The versatile benzoic acid scaffold is a cornerstone in medicinal chemistry, providing a foundational structure for a diverse array of therapeutic agents. Among these, derivatives of **3-Acetylbenzoic acid** are gaining attention as promising candidates in drug discovery. This guide offers an objective comparison of the performance of **3-Acetylbenzoic acid** derivatives in two distinct therapeutic areas: as inhibitors of Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR) for anti-tuberculosis applications and as P2Y14 receptor antagonists for anti-inflammatory therapies. We present supporting experimental data, detailed methodologies, and visualizations to aid researchers in their drug development endeavors.

3-Substituted Benzoic Acid Derivatives as MtDHFR Inhibitors

A study focused on developing novel anti-tuberculosis agents utilized a fragment-based approach starting from a molecule that included a 3-benzoic acid moiety. Through bioisosteric and retro-bioisosteric modifications, a series of twenty new substituted 3-benzoic acid derivatives were synthesized and evaluated for their inhibitory activity against MtDHFR, a crucial enzyme for the survival of the pathogen.



Performance Comparison

The inhibitory activities of the synthesized compounds were determined, and the half-maximal inhibitory concentration (IC50) values were calculated. The results demonstrated a significant improvement in potency for the newly developed derivatives compared to the initial fragment, MB872.

Compound	Target	IC50 (μM)	Fold Improvement vs. MB872
MB872 (Initial Fragment)	MtDHFR	~500	1x
Compound 4e	MtDHFR	7	~71x
Other Derivatives	MtDHFR	7 - 40	Up to ~71x

Table 1: Comparative inhibitory activity of substituted 3-benzoic acid derivatives against MtDHFR.

Compound 4e emerged as the most potent inhibitor, with an IC50 value of 7 μ M, representing a 71-fold increase in activity compared to the original fragment.[1] Molecular modeling studies suggested that these compounds bind to a back pocket of the enzyme, distinct from the substrate and competitive inhibitors, indicating an uncompetitive mechanism of inhibition.[1]

Experimental Protocol: MtDHFR Inhibition Assay

The inhibitory potential of the 3-benzoic acid derivatives against MtDHFR was assessed using a spectrophotometric assay that measures the decrease in NADPH absorbance at 340 nm during the enzymatic reaction.

Materials:

- Recombinant MtDHFR enzyme
- Dihydrofolate (DHF) as substrate



- NADPH as a cofactor
- Test compounds (substituted 3-benzoic acid derivatives)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 1 mM DTT)
- 96-well microplate
- Spectrophotometer

Procedure:

- Preparation of Reagents: Prepare stock solutions of the test compounds, DHF, and NADPH in the assay buffer.
- Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of MtDHFR enzyme, and varying concentrations of the test compounds.
- Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor binding.
- Reaction Initiation: Initiate the enzymatic reaction by adding DHF and NADPH to each well.
- Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.
- Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curve. Determine the percentage of inhibition for each compound concentration relative to a control without inhibitor. The IC50 value is then calculated by fitting the dose-response curve using appropriate software.





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Workflow for the MtDHFR inhibition assay.

3-Sulfonamido Benzoic Acid Derivatives as P2Y14R Antagonists

In the pursuit of novel anti-inflammatory agents, a series of 3-sulfonamido benzoic acid derivatives were designed and synthesized as antagonists for the P2Y14 receptor (P2Y14R), a potential target for inflammatory diseases like acute lung injury. The performance of these new compounds was benchmarked against PPTN, a known potent P2Y14R antagonist.

Performance Comparison

The antagonistic activity of the synthesized derivatives was evaluated, revealing a compound with significantly improved potency and better drug-like properties compared to the reference compound, PPTN.



Compound	Target	IC50 (nM)	Binding Affinity vs. PPTN	Solubility	Pharmacoki netic Properties
PPTN (Reference)	P2Y14R	Not explicitly stated	-	Lower	Less favorable
Compound 25l	P2Y14R	5.6 ± 0.3	Superior	Better	Better
Table 2: Comparative performance of a 3- sulfonamido benzoic acid derivative against the known P2Y14R antagonist, PPTN.					

Compound 25I demonstrated a potent IC50 of 5.6 ± 0.3 nM and exhibited superior binding affinity to the P2Y14R compared to PPTN.[2] Furthermore, it showed improved solubility and more favorable pharmacokinetic properties, making it a promising candidate for further development as an anti-inflammatory drug.[2]

Experimental Protocol: P2Y14R Antagonist Assay (General Workflow)

A common method to evaluate the antagonistic activity at a G-protein coupled receptor like P2Y14R involves measuring the inhibition of agonist-induced downstream signaling, such as calcium mobilization or changes in cyclic AMP (cAMP) levels.

Materials:

Cell line expressing the human P2Y14 receptor

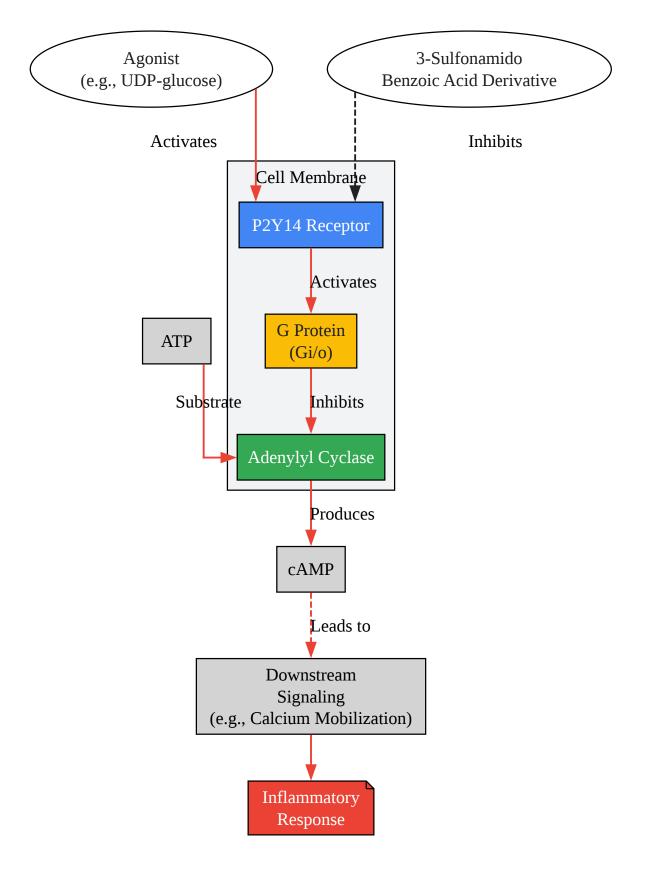


- A known P2Y14R agonist (e.g., UDP-glucose)
- Test compounds (3-sulfonamido benzoic acid derivatives)
- Fluorescent calcium indicator dye (e.g., Fluo-4 AM) or a cAMP assay kit
- Cell culture medium and reagents
- 96- or 384-well microplates
- Fluorometric imaging plate reader or luminometer

Procedure:

- Cell Culture and Plating: Culture the P2Y14R-expressing cells and seed them into microplates.
- Compound Incubation: Treat the cells with varying concentrations of the test compounds (antagonists) for a specific duration.
- Agonist Stimulation: Add a fixed concentration of the P2Y14R agonist to stimulate the receptor.
- · Signal Detection:
 - Calcium Mobilization: If using a calcium indicator, measure the change in fluorescence intensity upon agonist addition.
 - cAMP Assay: If measuring cAMP levels, lyse the cells and perform the assay according to the kit manufacturer's instructions.
- Data Analysis: Determine the percentage of inhibition of the agonist-induced signal for each concentration of the test compound. Calculate the IC50 value by fitting the dose-response data.





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References

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